(R)-Cyclohexylhydroxyphenylacetic acid
Overview
Description
®-Cyclohexylhydroxyphenylacetic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexyl group attached to a hydroxyphenylacetic acid moiety, making it a versatile molecule for various synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Cyclohexylhydroxyphenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylbenzene and phenylacetic acid.
Hydroxylation: The phenylacetic acid undergoes hydroxylation to introduce the hydroxy group.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-Cyclohexylhydroxyphenylacetic acid often involves:
Catalytic Hydrogenation: Using a suitable catalyst to hydrogenate the precursor compounds.
Enzymatic Resolution: Employing enzymes to selectively produce the ®-enantiomer.
Purification: The final product is purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: ®-Cyclohexylhydroxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products:
Oxidation: Formation of cyclohexylketophenylacetic acid.
Reduction: Formation of cyclohexylhydroxyphenylethanol.
Substitution: Formation of various substituted aromatic derivatives.
Scientific Research Applications
®-Cyclohexylhydroxyphenylacetic acid finds applications in several scientific research areas:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-Cyclohexylhydroxyphenylacetic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Cyclohexylphenylacetic acid: Lacks the hydroxy group, making it less reactive.
Hydroxyphenylacetic acid: Lacks the cyclohexyl group, affecting its hydrophobicity.
Cyclohexylhydroxybenzoic acid: Differs in the position of the carboxylic acid group.
Uniqueness: ®-Cyclohexylhydroxyphenylacetic acid is unique due to its specific chiral configuration and the presence of both cyclohexyl and hydroxyphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRNSQPXEDGWMR-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@](C2=CC=CC=C2)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174598 | |
Record name | Cyclohexylphenylglycolic acid, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20585-39-1 | |
Record name | Cyclohexylphenylglycolic acid, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020585391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylphenylglycolic acid, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOHEXYLPHENYLGLYCOLIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U22E6O9P8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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